molecular formula C17H19NO3 B1665094 Piperine CAS No. 7780-20-3

Piperine

Cat. No. B1665094
CAS RN: 7780-20-3
M. Wt: 285.34 g/mol
InChI Key: MXXWOMGUGJBKIW-YPCIICBESA-N
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Description

Piperine is the main compound present in black pepper and is responsible for its specific pungent taste . It is a pungent constituent with remarkable pharmacological properties . Piperine is a nitrogen-containing alkaloid molecule, first isolated in the form of yellow crystalline solid .


Synthesis Analysis

Piperine is typically extracted from black pepper using organic solvents like dichloromethane due to its poor solubility in water . It can also be prepared by treating the solvent-free residue from a concentrated alcoholic extract of black pepper with a solution of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of piperine includes a piperidine ring, which is linked to an aromatic phenyl ring through a carbon-carbon double bond . The molecular formula of piperine is C17H19NO3 .


Chemical Reactions Analysis

Piperine forms salts only with strong acids . It can be hydrolyzed by an alkali into piperidine and piperic acid .


Physical And Chemical Properties Analysis

Piperine is a yellow crystalline solid with a molecular weight of 285.33 g/mol . It has a melting point of 130°C and is slightly soluble in water .

Scientific Research Applications

  • Phytopharmaceuticals

    • Piperine, an alkaloid with the piperidine nucleus, was discovered and isolated from the fruits of Piper nigrum .
    • It has established health effects and beneficial therapeutic properties .
    • Piperine serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .
  • Anticancer Applications

    • Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • It regulates several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Therapeutic Benefits

    • Piperine provides therapeutic benefits in patients suffering from diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis .
  • Bioactive Effects

    • Piperine has many bioactive effects, such as antimicrobial action, as well as many physiological effects that can contribute to general human health, including immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and many other activities .
  • Antimicrobial Action

    • Piperine has been confirmed to have many bioactive effects, including antimicrobial action .
    • This can contribute to general human health and could potentially be used in the development of new antimicrobial agents .
  • Immunomodulatory Effects

    • Piperine has been shown to have immunomodulatory effects .
    • This means it can modulate the immune system, potentially enhancing the body’s natural defense mechanisms .

Safety And Hazards

Piperine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperine shows promise in inhibiting cancer-related molecular processes and enhancing existing treatments . Future research is needed to explore the different metabolic products produced from the gut microbiota after the microbial degradation of piperine and its related isomers .

properties

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MXXWOMGUGJBKIW-YPCIICBESA-N
Source PubChem
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Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
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Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3
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Molecular Formula

C17H19NO3
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DSSTOX Substance ID

DTXSID3021805
Record name Piperine
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Molecular Weight

285.34 g/mol
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Physical Description

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS], Solid, Virtually colourless white crystals; Aroma reminiscent of pepper
Record name Piperine
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Boiling Point

498.00 to 499.00 °C. @ 760.00 mm Hg
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Solubility

0.04 mg/mL at 18 °C, Very slightly soluble in water; Soluble in ether, oils, Soluble (in ethanol)
Record name Piperine
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Vapor Pressure

0.00000013 [mmHg]
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Product Name

Piperine

CAS RN

94-62-2, 7780-20-3
Record name Piperine
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Record name 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-
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Record name Piperine
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Melting Point

129 °C
Record name Piperine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029377
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,000
Citations
IU Haq, M Imran, M Nadeem, T Tufail… - Phytotherapy …, 2021 - Wiley Online Library
… Furthermore, piperine has also been documented for its … and health‐promoting effects of piperine, along with possible … to piperine as a therapeutic agent against several diseases. …
Number of citations: 171 onlinelibrary.wiley.com
M Meghwal, TK Goswami - Phytotherapy Research, 2013 - Wiley Online Library
… deals with modern findings on pepper and piperine, with a particular emphasis on their use as bioavailability enhancers and the effects of processing on the composition of piperine. …
Number of citations: 397 onlinelibrary.wiley.com
CK Atal, RK Dubey, J Singh - Journal of Pharmacology and Experimental …, 1985 - ASPET
Piperine, a major active component of black and long peppers, has been reported … piperine with enzymatic drug biotransforming reactions in hepatic tissue in vitro and in vivo. Piperine …
Number of citations: 494 jpet.aspetjournals.org
J Wattanathorn, P Chonpathompikunlert… - Food and Chemical …, 2008 - Elsevier
… administered piperine … piperine at all dosage range used in this study possessed anti-depression like activity and cognitive enhancing effect at all treatment duration. Therefore, piperine …
Number of citations: 231 www.sciencedirect.com
YQ Pei - Epilepsia, 1983 - Wiley Online Library
… La piperine et ses dérivés sont des drogues anticonvulsives … La piperine et ses dérivés ont aussi des propriétés sédatives… L'un des dérivés de la piperine, L'anti‐épilep‐sirine, a été …
Number of citations: 124 onlinelibrary.wiley.com
AM Mujumdar, JN Dhuley, VK Deshmukh… - Japanese Journal of …, 1990 - jstage.jst.go.jp
Piperine (1-peperoyl piperidine) was isolated from Piper nigrum Linn for the evaluation of anti-inflammatory activity in rats. Different acute and chronic experimental models like …
Number of citations: 249 www.jstage.jst.go.jp
WW Epstein, DF Netz, JL Seidel - Journal of chemical education, 1993 - ACS Publications
… Classically, piperine is isolated by ethanol extraction of ground pepper followed by an overnight precipitation of piperine from 10% alcoholic potassium hydroxide (27). Because of …
Number of citations: 93 pubs.acs.org
K Srinivasan - Critical reviews in food science and nutrition, 2007 - Taylor & Francis
… Dietary intake of piperine significantly increased pancreatic lipase activity and piperine … In contrast to the beneficial stimulation of pancreatic lipase by piperine as a result of continued …
Number of citations: 930 www.tandfonline.com
R Mittal, RL Gupta - Methods and findings in experimental and …, 2000 - europepmc.org
… Piperine was found to act as a … that piperine possesses direct antioxidant activity against various free radicals. This study also opens newer views on the potential efficacy of piperine in …
Number of citations: 273 europepmc.org
A Tiwari, KR Mahadik, SY Gabhe - Medicine in Drug Discovery, 2020 - Elsevier
… piperine is known as the bioavailability enhancer. The current review article aims to explore the extraction of piperine from … activities of piperine. Furthermore, different combinations of …
Number of citations: 117 www.sciencedirect.com

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